(Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime
Description
Properties
IUPAC Name |
(NZ)-N-[1-(5-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-5-12-8(3)9(6-10-12)7(2)11-13/h6,13H,4-5H2,1-3H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXVMXMVGPIMIW-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=NO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)/C(=N\O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime, a compound derived from pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide. This method results in a high yield of the desired oxime product, which can be further purified through recrystallization techniques.
Anticancer Properties
Research has indicated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives induced apoptosis in glioma cells, leading to cell cycle arrest at the G0/G1 phase. The compound's effectiveness was measured using the IC50 value, which was found to be lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 5.13 | C6 glioma | Induces apoptosis |
| 5-FU | 8.34 | C6 glioma | Chemotherapeutic agent |
Cholinesterase Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to this compound have shown promising results in inhibiting these enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For example, specific derivatives exhibited up to 80% inhibition at certain concentrations .
The mechanisms through which this compound exerts its biological effects include:
Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Enzyme Inhibition : By inhibiting AChE and BChE, this compound may enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Cytotoxicity Against Cancer Cells : A study found that a related pyrazole derivative induced significant apoptosis in C6 glioma cells, demonstrating its potential as an anticancer agent .
- Cholinergic Activity : Another investigation into the cholinesterase inhibitory properties revealed that specific pyrazole compounds could serve as potential treatments for Alzheimer's disease by enhancing cholinergic signaling .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized several oxime derivatives and evaluated their cytotoxicity, revealing that some compounds demonstrated significant activity against human cancer cells, indicating their potential as lead compounds for drug development .
Mechanism of Action
The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation. The structural features of pyrazole derivatives contribute to their interaction with biological targets, which may include inhibition of specific kinases or modulation of signaling pathways related to cancer progression .
Agricultural Chemistry
Pesticidal Properties
This compound has shown promise in agricultural applications, particularly as a pesticide. The compound's structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Research indicates that derivatives of pyrazole can act as effective insecticides or fungicides, providing a basis for developing new agrochemicals .
Case Study: Insecticidal Activity
In a controlled study, various pyrazole derivatives were tested for their insecticidal activity against common agricultural pests. The results demonstrated that certain compounds exhibited high mortality rates in target species, suggesting that these compounds could be developed into effective pest control agents .
Material Science
Polymer Chemistry
In addition to biological applications, this compound has potential uses in material science. Its ability to form stable complexes with metal ions makes it suitable for applications in polymer chemistry, where it can act as a ligand in the synthesis of metal-organic frameworks (MOFs) or other advanced materials .
Synthesis of Metal Complexes
The synthesis of metal complexes using this compound has been explored in various studies. These complexes often exhibit unique properties such as enhanced thermal stability and improved mechanical strength, making them valuable for applications in coatings and composites .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Derivatives
Substituent Effects on Reactivity and Bioactivity
The structural and functional differences between (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime and analogous compounds are summarized below:
Key Observations:
- Heterocycle Influence : Pyrazole and triazole cores (e.g., ) enhance thermal stability and π-π stacking interactions compared to acyclic oximes like fluxofenim.
- Conversely, alkyl groups (e.g., propyl) improve lipophilicity, which may influence membrane permeability in bioactive applications.
- Stereochemical Impact : The (Z)-configuration in the target compound may sterically hinder intermolecular interactions compared to (E)-isomers, affecting crystallization behavior.
Crystallographic and Spectroscopic Data
- SC-XRD analysis of the triazole-based oxime () reveals planar geometry with intermolecular hydrogen bonds (N–H···O), stabilizing the crystal lattice.
- NMR chemical shifts for pyrazole protons typically appear in the δ 6.5–7.5 ppm range (1H), while oxime protons resonate near δ 8.5–10.0 ppm, depending on solvent and substituents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime, and how can reaction conditions be tailored to improve yield?
- Methodology : Multi-step synthesis typically involves condensation of pyrazole precursors with ketones, followed by oxime formation. Refluxing in ethanol or DMF under acidic/basic catalysis (e.g., HCl or NaOH) is common. For example, analogous pyrazole-oxime derivatives are synthesized via sodium salt reactions with acyl chlorides or hydroxylamine derivatives . Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this oxime derivative?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and Z/E configuration. Hydrogen-bonding patterns in oximes can be analyzed via H NMR to distinguish tautomers . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies oxime (C=N-OH) and pyrazole (N-H) functional groups .
Q. How does pH influence the stability of this compound during synthesis and storage?
- Methodology : Stability assays under varying pH (e.g., 2–12) using UV-Vis or HPLC quantify degradation rates. Oximes are prone to hydrolysis under acidic conditions, necessitating neutral buffers for storage. Analogous compounds show reduced stability below pH 5 due to protonation of the oxime group .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- Methodology : MTS/PMS colorimetric assays in cancer cell lines (e.g., neuroblastoma) evaluate cytotoxicity. Dose-response curves (0.1–100 µM) identify IC values. Parallel testing in non-cancerous cells (e.g., mouse fibroblasts) assesses selectivity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. XRD)?
- Methodology : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries. Discrepancies between experimental and computed spectra may indicate dynamic processes (e.g., rotational barriers in oxime tautomers) or crystallographic disorder . Molecular dynamics simulations can model solvent effects on conformation .
Q. What mechanistic insights explain regioselectivity in the formation of the pyrazole-oxime core?
- Methodology : Isotopic labeling (e.g., N or C) tracks reaction pathways. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) identify rate-determining steps. For analogous pyrazole derivatives, steric hindrance from the 5-methyl and 1-propyl groups directs oxime formation to the C-4 position .
Q. How do advanced crystallographic techniques improve structural determination for low-crystallinity batches?
- Methodology : Microcrystal electron diffraction (MicroED) or synchrotron XRD with SHELX software resolves structures from sub-micron crystals. Twinned data can be refined using SHELXL's dual-space algorithms . Pair distribution function (PDF) analysis aids amorphous-phase characterization .
Q. What strategies mitigate conflicting bioactivity data across cell lines or animal models?
- Methodology : Meta-analysis of dose-dependent responses identifies outliers. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) clarify bioavailability discrepancies. For thiazolidinone-oxime analogs, lipophilicity (logP) correlates with membrane permeability .
Q. How do structural modifications (e.g., propyl vs. allyl substituents) impact biological activity and selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
